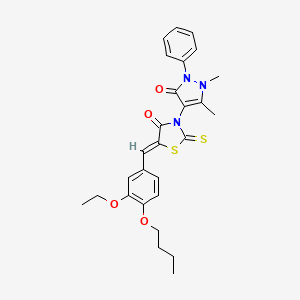![molecular formula C29H23N5OS B12129558 (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129558.png)
(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5Z)-5-{[3-(2,5-diméthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylidène}-2-(2-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est une molécule organique complexe qui appartient à la classe des thiazolo[3,2-b][1,2,4]triazoles. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrazole, un cycle thiazole et un cycle triazole, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5Z)-5-{[3-(2,5-diméthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylidène}-2-(2-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des intermédiaires pyrazole et thiazole, suivie de leur condensation avec des réactifs appropriés pour former le produit final. Les réactifs courants utilisés dans ces réactions comprennent l’hydrazine, la phénylhydrazine et divers aldéhydes et cétones. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l’utilisation de catalyseurs pour garantir un rendement élevé et une pureté optimale.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réactions par lots à grande échelle avec des conditions optimisées pour maximiser l’efficacité et minimiser les coûts. L’utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer la scalabilité du processus de synthèse. Des mesures de contrôle de la qualité, telles que la chromatographie et la spectroscopie, sont utilisées pour garantir la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-5-{[3-(2,5-diméthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylidène}-2-(2-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one : subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide de réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Agents halogénants comme la N-bromosuccinimide pour la bromation.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(5Z)-5-{[3-(2,5-diméthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylidène}-2-(2-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one : a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de (5Z)-5-{[3-(2,5-diméthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylidène}-2-(2-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
(5Z)-5-{[3-(2,5-diméthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylidène}-2-(2-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one : se distingue par sa combinaison unique de cycles pyrazole, thiazole et triazole, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité structurelle en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C29H23N5OS |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
(5Z)-5-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H23N5OS/c1-18-13-14-20(3)24(15-18)26-21(17-33(31-26)22-10-5-4-6-11-22)16-25-28(35)34-29(36-25)30-27(32-34)23-12-8-7-9-19(23)2/h4-17H,1-3H3/b25-16- |
Clé InChI |
FLFCYNAAQKJNRK-XYGWBWBKSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C6=CC=CC=C6 |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129476.png)
![2-(2-fluorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B12129480.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)

![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)
![N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129508.png)

![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)
![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)

![(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B12129529.png)

![2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129563.png)

